molecular formula C15H21ClN2 B11854865 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-02-8

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane

Katalognummer: B11854865
CAS-Nummer: 918653-02-8
Molekulargewicht: 264.79 g/mol
InChI-Schlüssel: LWOSASCBPIUUSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains nitrogen atoms. This compound is part of the broader class of spiro compounds, which are known for their interesting conformational and stereochemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 4-chlorobenzyl chloride with a suitable diazaspiro compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired spiro compound. Catalysts and solvents are chosen based on their efficiency and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spiro compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties that may interact with biological targets.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their functions. Molecular dynamics simulations have shown that this compound can bind to targets such as NS5-methyltransferase, which is involved in viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to its diazaspiro structure, which imparts distinct chemical and biological properties. Unlike other spiro compounds, it contains nitrogen atoms within the spiro ring, which can participate in hydrogen bonding and other interactions, enhancing its potential as a versatile building block in synthetic chemistry and drug development .

Eigenschaften

CAS-Nummer

918653-02-8

Molekularformel

C15H21ClN2

Molekulargewicht

264.79 g/mol

IUPAC-Name

3-(4-chlorophenyl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H21ClN2/c16-13-1-3-14(4-2-13)18-11-7-15(8-12-18)5-9-17-10-6-15/h1-4,17H,5-12H2

InChI-Schlüssel

LWOSASCBPIUUSY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CCN(CC2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.